REACTION_CXSMILES
|
COC(NC(C1COC1)C(O)=O)=O.[CH2:14]([O:21][C:22]([NH:24][C:25](=[C:30]1[CH2:33][O:32][CH2:31]1)[C:26]([O:28][CH3:29])=[O:27])=[O:23])C1C=CC=CC=1.C(OC(OC)=O)(OC)=O.[H][H]>C(OCC)(=O)C.C(Cl)Cl.[Pd]>[CH3:14][O:21][C:22]([NH:24][CH:25]([CH:30]1[CH2:33][O:32][CH2:31]1)[C:26]([O:28][CH3:29])=[O:27])=[O:23]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(=O)NC(C(=O)O)C1COC1
|
Name
|
carboxylic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)NC(C(=O)OC)=C1COC1
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0.116 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(OC)OC(=O)OC
|
Name
|
|
Quantity
|
20 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at ambient temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Compound LS27 was prepared in a similar fashion to the preparation of intermediate LS19
|
Type
|
CUSTOM
|
Details
|
The two diastereomers of LS27 were separated via preparative HPLC (Xbridge C18, 100×19 mm I.D
|
Type
|
CUSTOM
|
Details
|
by bubbling nitrogen for 10 min
|
Duration
|
10 min
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through diatomaceous earth (Celite®)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified via Biotage (load with dichloromethane on 25 samplet
|
Type
|
WASH
|
Details
|
elute on 25S column with dichloromethane for 3CV
|
Type
|
ADDITION
|
Details
|
Fractions containing the desired product
|
Type
|
CONCENTRATION
|
Details
|
were concentrated
|
Reaction Time |
7 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)NC(C(=O)OC)C1COC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 167 mg | |
YIELD: CALCULATEDPERCENTYIELD | 114% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |